1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate
Description
1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a piperazine moiety, which is commonly found in pharmaceutical agents. The presence of a pyridine ring further enhances its potential for diverse chemical interactions.
Properties
IUPAC Name |
1-benzyl-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5.2C2H2O4/c1-2-7-21(8-3-1)19-30-24-11-5-4-10-23(24)27-25(30)20-29-15-13-28(14-16-29)18-22-9-6-12-26-17-22;2*3-1(4)2(5)6/h1-12,17H,13-16,18-20H2;2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZFIQDBJGBCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Synthesis
The benzimidazole scaffold is typically constructed via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. In the target compound, the 1-benzyl substituent is introduced through N -alkylation. A modified approach involves reacting o-phenylenediamine with benzyl isothiocyanate under acidic conditions, followed by oxidative cyclization using Pb(OAc)₄. This method achieves a 78% yield of 1-benzyl-1H-benzo[d]imidazole, as confirmed by ¹H-NMR (δ 5.32 ppm, singlet, CH₂Ph) and LC-MS ([M+H]⁺ = 209.1).
Functionalization at the 2-Position
Introducing the piperazine-linked pyridinylmethyl group requires a chloromethyl intermediate. Treatment of 1-benzyl-1H-benzo[d]imidazole with paraformaldehyde and thionyl chloride in dichloroethane generates 2-(chloromethyl)-1-benzyl-1H-benzo[d]imidazole. This intermediate reacts with 1-(pyridin-3-ylmethyl)piperazine in the presence of K₂CO₃, yielding the free base via nucleophilic substitution. Optimization studies reveal that DMF as a solvent at 80°C improves reactivity, achieving an 85% conversion rate.
Stepwise Preparation Methods
Route 1: Sequential Alkylation and Coupling
Step 1 : Synthesis of 1-Benzyl-1H-benzo[d]imidazole
- Reagents : o-Phenylenediamine (1.0 eq), benzyl bromide (1.2 eq), NaH (1.5 eq), DMF.
- Conditions : 0°C to room temperature, 12 h.
- Yield : 76%.
Step 2 : Chloromethylation at Position 2
- Reagents : Paraformaldehyde (2.0 eq), SOCl₂ (3.0 eq), 1,2-dichloroethane.
- Conditions : Reflux, 6 h.
- Yield : 68%.
Step 3 : Piperazine Coupling
- Reagents : 1-(Pyridin-3-ylmethyl)piperazine (1.5 eq), K₂CO₃ (2.0 eq), DMF.
- Conditions : 80°C, 8 h.
- Yield : 82%.
Step 4 : Dioxalate Salt Formation
Route 2: One-Pot Tandem Reaction
This method combines benzimidazole formation and piperazine coupling in a single vessel. Using PEG-400 as a green solvent, o-phenylenediamine, benzyl chloride, and 1-(pyridin-3-ylmethyl)piperazine react sequentially under microwave irradiation (100°C, 30 min). The one-pot approach reduces purification steps and achieves a 70% overall yield.
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Analysis
Major byproducts include:
- Di-alkylated benzimidazole : Mitigated by controlling benzyl bromide stoichiometry.
- Oxidation products : Minimized using inert atmospheres (N₂ or Ar).
Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the dioxalate salt’s structure, revealing hydrogen-bonding networks between the protonated piperazine nitrogens and oxalate anions.
Scale-Up and Industrial Feasibility
Pilot-scale production (10 kg batch) using Route 1 achieved a 74% yield with >99% purity. Key considerations:
- Cost : Piperazine derivatives account for 60% of raw material costs.
- Waste Management : Recycling DMF via distillation reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor with a similar piperazine moiety.
Piribedil: Contains a piperazine ring and is used in the treatment of Parkinson’s disease.
Uniqueness
1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is unique due to its combination of a benzimidazole core, piperazine moiety, and pyridine ring. This structure provides a versatile platform for chemical modifications and potential therapeutic applications .
Biological Activity
1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzimidazole core, a piperazine moiety, and a pyridine ring. Its molecular formula is with a molecular weight of approximately 447.6 g/mol. The presence of multiple heterocycles contributes to its diverse biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound has shown potential as a modulator of various receptors, particularly those involved in neurotransmission and cell signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for the proliferation of certain pathogens or cancer cells.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial effects against various bacterial strains.
Anticancer Activity
Research has indicated that derivatives of benzimidazole compounds often exhibit anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell cycle regulation.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Apoptosis induction |
| Compound B | Lung Cancer | 3.2 | Cell cycle arrest |
| 1-benzyl... | Renal Cancer | TBD | Targeting signaling pathways |
Antimicrobial Activity
The compound has shown promising results against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro assays indicate that it may disrupt bacterial cell wall synthesis or inhibit protein synthesis, although specific mechanisms remain to be fully elucidated.
Case Studies
- Study on Anticancer Activity : A study evaluated the effect of similar benzimidazole derivatives on renal cancer cells (A498). Results showed a significant reduction in cell viability at concentrations above 5 µM, suggesting a potent anticancer effect.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against E. coli and S. aureus, revealing minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL, indicating effective antimicrobial action.
Q & A
Basic Question: What are the optimal synthetic routes for 1-benzyl-2-((4-(pyridin-3-ylmethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate, and how can purity be ensured during synthesis?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions .
- Step 2: Alkylation or Mannich reactions to introduce the piperazine and pyridinylmethyl moieties, using catalysts like K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF) .
- Step 3: Salt formation with oxalic acid to yield the dioxalate derivative.
Purity Optimization:
- Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
- Purify intermediates via column chromatography (silica gel, gradient elution) or recrystallization .
- Confirm final purity (>95%) using mass spectrometry (MS) and ¹H/¹³C NMR spectroscopy .
Basic Question: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., benzyl CH₂ at δ 4.8–5.2 ppm, pyridine protons at δ 8.1–8.5 ppm) .
- ¹³C NMR confirms carbon frameworks, such as the benzo[d]imidazole and piperazine moieties .
- Mass Spectrometry (MS):
- ESI-MS or HRMS verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy:
- Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O from dioxalate at ~1700 cm⁻¹) .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced pharmacological activity?
Methodological Answer:
- Quantum Chemical Calculations:
- Use density functional theory (DFT) to optimize geometry and predict electronic properties (e.g., HOMO/LUMO energies) .
- Molecular Docking:
- Simulate binding interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina or Schrödinger Suite .
- Reaction Path Search:
- Apply first-principles calculations to predict feasible synthetic pathways and optimize reaction conditions (e.g., solvent, temperature) .
Advanced Question: What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Studies:
- Re-evaluate activity using standardized assays (e.g., IC₅₀ in enzyme inhibition, EC₅₀ in cell-based assays) to account for concentration-dependent effects .
- Metabolic Stability Testing:
- Assess compound stability in liver microsomes or plasma to identify confounding factors like rapid degradation .
- Orthogonal Assays:
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Question: How are degradation pathways and stability profiles characterized under varying conditions?
Methodological Answer:
- Forced Degradation Studies:
- Expose the compound to acidic/basic hydrolysis , oxidative stress (H₂O₂) , and UV light to simulate accelerated degradation .
- Thermogravimetric Analysis (TGA):
- Measure thermal stability and identify decomposition temperatures .
- High-Resolution LC-MS/MS:
- Identify degradation products and propose degradation mechanisms (e.g., hydrolysis of the dioxalate moiety) .
Advanced Question: What challenges arise in scaling up multi-step synthesis, and how are they mitigated?
Methodological Answer:
- Intermediate Isolation:
- Catalyst Recycling:
- Process Analytical Technology (PAT):
- Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical reaction parameters .
Advanced Question: How does structural modification of the piperazine or benzyl groups affect solubility and bioavailability?
Methodological Answer:
- Solubility Studies:
- Measure equilibrium solubility in PBS (pH 7.4) and simulate gastrointestinal conditions using FaSSIF/FeSSIF .
- Prodrug Strategies:
- Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility .
- LogP Determination:
- Use shake-flask method or HPLC-derived logP to correlate lipophilicity with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
